molecular formula C19H22ClNO2 B11700074 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide

Cat. No.: B11700074
M. Wt: 331.8 g/mol
InChI Key: CZQKAWQCGGEOBC-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide is an organic compound that features a chlorophenyl group and an ethoxyphenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl 4-ethoxyphenyl sulfone
  • 4-chlorophenyl phenyl ether
  • 4-chlorophenyl 4-phenoxyphenyl sulfone

Uniqueness

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide

InChI

InChI=1S/C19H22ClNO2/c1-3-23-18-10-8-17(9-11-18)21-19(22)13-14(2)12-15-4-6-16(20)7-5-15/h4-11,14H,3,12-13H2,1-2H3,(H,21,22)

InChI Key

CZQKAWQCGGEOBC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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